molecular formula C18H15N5O2 B2810214 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 921054-73-1

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2810214
CAS No.: 921054-73-1
M. Wt: 333.351
InChI Key: FYDIKACSCSCFKV-UHFFFAOYSA-N
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Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic heterocyclic compound designed for research applications, integrating a benzofuran-2-carboxamide moiety linked to a p-tolyl-substituted tetrazole ring. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. The tetrazole group is a well-known bioisostere of a carboxylic acid, which can enhance metabolic stability and improve absorption profiles of lead compounds compared to their carboxylic acid counterparts . The structural fusion of benzofuran and tetrazole scaffolds in a single molecule creates a promising hybrid for probing new biological pathways. Research Applications and Potential This compound is primarily intended for investigative antimicrobial and cytotoxicity screening. Tetrazole-bearing hybrids have demonstrated promising activity against various bacterial strains. Research on structurally related N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has shown potent growth inhibition against clinical strains of Staphylococcus epidermidis with MIC values as low as 2 µg/mL, while also exhibiting low cytotoxicity against normal human cell lines, suggesting a potential selective therapeutic window . Furthermore, tetrazole-benzofuran hybrids have been identified as potent competitive inhibitors of enzymes like aromatase, indicating their utility in biochemical assay development and target validation studies . Handling and Usage This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans. Researchers should handle the compound using appropriate personal protective equipment and adhere to all relevant laboratory safety guidelines.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-6-8-14(9-7-12)23-17(20-21-22-23)11-19-18(24)16-10-13-4-2-3-5-15(13)25-16/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDIKACSCSCFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

a. Imidazole-Tetrazole Derivatives

Compounds such as Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (8) () share the tetrazole-methyl linkage but replace benzofuran with imidazole. Synthesis yields for these derivatives (90–95%) are comparable to typical tetrazole-based reactions .

b. Bromo-Furan Carboxamide Derivative

The closely related 5-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide () substitutes benzofuran with a brominated furan. Bromine increases molecular weight (MW: ~421 g/mol vs. benzofuran analogue’s ~385 g/mol) and may enhance halogen bonding. This modification could alter electronic properties and bioavailability .

Pharmacologically Active Tetrazole Derivatives

a. Angiotensin II Receptor Antagonists (e.g., Valsartan, Losartan)

Clinical drugs like valsartan () and losartan () utilize tetrazole moieties for angiotensin receptor binding but differ critically in scaffold design. Valsartan incorporates a biphenyl-tetrazole system conjugated to a valine residue, enabling dual hydrogen bonding and ionic interactions.

b. Benzofuran Carbohydrazide Derivatives

N-(5-Ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide () replaces the tetrazole with a thiazole-carbohydrazide group.

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point/°C Key Spectral Data (NMR)
Target Compound C₁₉H₁₈N₆O₂ 386.39 Not reported δ 5.38 (s, 2H, CH₂), 3.77 (s, 3H, CH₃)
5-Bromo-furan analogue () C₁₇H₁₅BrN₆O₂ 421.25 Not reported Similar CH₂ and CH₃ signals
Imidazole-propanoate (Compound 8) C₃₄H₂₇ClN₆O₂ 611.07 Not reported δ 5.38 (s, 2H), 3.65 (s, 3H)
Benzofuran carbohydrazide () C₁₄H₁₅N₅O₅S 365.37 Not reported Nitro IR stretch ~1520 cm⁻¹

Functional and Pharmacological Implications

  • Lipophilicity : The p-tolyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to polar derivatives like the carbohydrazide (, logP ~2.1). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Metabolic Stability : Tetrazole rings resist oxidative metabolism, a feature shared with valsartan and losartan .
  • Bioactivity : While angiotensin II antagonists rely on biphenyl-tetrazole motifs for receptor binding, the target compound’s benzofuran-tetrazole combination may target kinases or inflammatory pathways, though specific data are lacking in the evidence.

Biological Activity

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that integrates a benzofuran moiety with a tetrazole ring and a carboxamide functional group. The structural diversity of this compound suggests potential for various biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₂₁H₂₃N₅O, reflecting its rich functional groups that contribute to its chemical reactivity and biological interactions. The presence of both benzofuran and tetrazole structures is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC₂₁H₂₃N₅O
Molecular Weight365.43 g/mol
Functional GroupsBenzofuran, Tetrazole, Carboxamide

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The tetrazole ring may modulate enzyme activity, while the benzofuran core could intercalate with DNA or interact with cellular membranes, influencing cellular processes.

Biological Activities

Research indicates that compounds containing benzofuran and tetrazole moieties exhibit a wide range of biological activities:

  • Antimicrobial Activity : Benzofuran derivatives have shown efficacy against various bacterial strains and fungi.
  • Anti-cancer Properties : Some studies suggest that benzofuran-based compounds can inhibit tumor growth by targeting specific cancer pathways.
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several benzofuran derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups.
    CompoundInhibition Zone (mm)
    This compound15
    Control (No Treatment)0
  • Cytotoxicity Against Cancer Cells :
    In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that the compound reduced cell viability significantly at higher concentrations.
    Concentration (µM)Cell Viability (%)
    1080
    5050
    10030

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with a tetrazole-containing amine. Key steps include:

  • Activation of the carboxylic acid using EDC∙HCl or thionyl chloride to form the reactive acid chloride .
  • Amide bond formation under basic conditions (e.g., DMAP or triethylamine) at controlled temperatures (0–25°C) to minimize side reactions .
  • Purification via column chromatography (e.g., toluene/EtOAc gradients) to isolate the product .
    • Critical Parameters : Solvent choice (e.g., chloroform for solubility), reaction time (24–48 hours), and catalyst loading (e.g., 4-DMAP for incomplete reactions) significantly impact yield .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : A multi-spectral approach is essential:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm regiochemistry of the tetrazole and benzofuran moieties .
  • Mass Spectrometry : High-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., theoretical vs. observed m/z) .
  • IR Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different enzymatic assays?

  • Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Strategies include:

  • Dose-Response Curves : Establish IC50_{50} values under standardized pH, temperature, and ionic strength .
  • Selectivity Profiling : Use kinase/enzyme panels to identify off-target interactions .
  • Structural Analog Comparison : Modify substituents (e.g., p-tolyl vs. chlorophenyl) to assess SAR trends .

Q. What computational methods are suitable for predicting target binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2) or receptors, focusing on the tetrazole’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC50_{50} data .

Q. How can researchers design stability studies to evaluate hydrolytic degradation of the tetrazole moiety?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to accelerated conditions (e.g., pH 1–13 buffers at 40°C) .
  • Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products .
  • Kinetic Modeling : Apply first-order kinetics to predict shelf-life under physiological conditions .

Methodological Challenges and Solutions

Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) on the benzofuran ring .

Q. How can researchers address discrepancies in cytotoxicity between 2D vs. 3D cell culture models?

  • Methodological Answer :

  • 3D Spheroid Validation : Compare IC50_{50} in monolayers vs. spheroids to assess penetration efficiency .
  • Microfluidic Assays : Simulate tumor microenvironments to evaluate hypoxia-dependent activity .

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